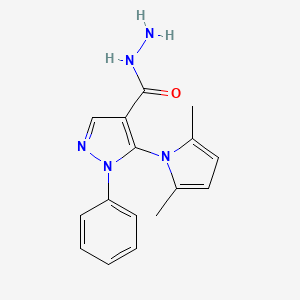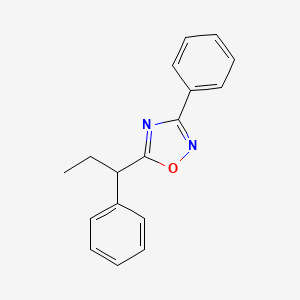
N-(2-méthoxyphényl)-2-((5-(2-chlorophényl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a triazole ring, which is often present in molecules with significant biological activity.
Applications De Recherche Scientifique
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has numerous applications across different scientific disciplines:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Medicine: : Investigated for its potential as an antifungal or anticancer agent.
Industry: : Possible uses in the development of new materials with specific electronic or chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for this compound involves the following steps:
Formation of the Triazole Ring: : The process starts with the cyclization of 1H-pyrrole-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate undergoes cyclization in the presence of a chlorinating agent to yield the triazole ring.
Sulfanyl Group Introduction: : The triazole is then reacted with a thioether source to introduce the sulfanyl group at the 3-position.
Final Assembly: : The resulting compound is further reacted with 2-chlorophenyl isocyanate to form the final product.
Industrial Production Methods
For industrial-scale production, the process typically involves:
Batch Reactors: : Using controlled batch reactors for each step ensures consistency and purity.
Catalysis: : Employing catalysts to enhance reaction rates and yield.
Purification: : Utilizing techniques like recrystallization and chromatography to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of sulfoxide or sulfone derivatives.
Reduction: : It can be reduced to remove the sulfanyl group, altering its biological activity.
Substitution: : Various substitution reactions can modify the triazole or acetamide moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Presence of bases or acids depending on the type of substitution.
Major Products Formed
Oxidized Derivatives: : Sulfoxides and sulfones.
Reduced Derivatives: : De-sulfanyl compounds.
Substituted Products: : Various triazole or acetamide derivatives.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: : Binds to enzymes and proteins via its triazole and sulfanyl groups.
Pathways Involved: : Inhibits enzyme activity by occupying the active site, thus preventing substrate binding and subsequent reactions.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
**2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide stands out due to its specific substituents and the presence of both triazole and pyrrole rings.
Similar Compounds
2-{[5-(2-fluorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
2-{[5-(2-bromophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Hope this gives you a solid foundation on this compound. Anything specific you want to dive deeper into?
Propriétés
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-29-18-11-5-4-10-17(18)23-19(28)14-30-21-25-24-20(15-8-2-3-9-16(15)22)27(21)26-12-6-7-13-26/h2-13H,14H2,1H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOBLWVPKVRSTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B2417377.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2417378.png)





![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2417391.png)






